Cas no 1251576-57-4 (N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring a quinolin-8-yl substituent and a 3,4,5-trimethoxybenzamide moiety. This compound exhibits notable chemical stability and is suitable for various synthetic applications due to its unique structural features. Its potential use in organic synthesis includes the preparation of complex organic molecules with diverse pharmacological properties.
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide structure
1251576-57-4 structure
商品名:N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
CAS番号:1251576-57-4
MF:C21H22N2O5
メガワット:382.409785747528
CID:6158246
PubChem ID:49669731

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
    • AKOS024527407
    • F5893-0374
    • VU0528030-1
    • 1251576-57-4
    • インチ: 1S/C21H22N2O5/c1-5-28-18-10-9-13-7-6-8-15(19(13)23-18)22-21(24)14-11-16(25-2)20(27-4)17(12-14)26-3/h6-12H,5H2,1-4H3,(H,22,24)
    • InChIKey: RWFPHFNPJPEBEW-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1=CC=C2C=CC=C(C2=N1)NC(C1C=C(C(=C(C=1)OC)OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 382.15287181g/mol
  • どういたいしつりょう: 382.15287181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 491
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 78.9Ų

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5893-0374-5μmol
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
5μmol
$63.0 2023-09-09
Life Chemicals
F5893-0374-10mg
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
10mg
$79.0 2023-09-09
Life Chemicals
F5893-0374-30mg
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
30mg
$119.0 2023-09-09
Life Chemicals
F5893-0374-40mg
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
40mg
$140.0 2023-09-09
Life Chemicals
F5893-0374-4mg
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
4mg
$66.0 2023-09-09
Life Chemicals
F5893-0374-50mg
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
50mg
$160.0 2023-09-09
Life Chemicals
F5893-0374-10μmol
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
10μmol
$69.0 2023-09-09
Life Chemicals
F5893-0374-3mg
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
3mg
$63.0 2023-09-09
Life Chemicals
F5893-0374-5mg
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
5mg
$69.0 2023-09-09
Life Chemicals
F5893-0374-15mg
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
1251576-57-4
15mg
$89.0 2023-09-09

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide 関連文献

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamideに関する追加情報

Introduction to N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide (CAS No. 1251576-57-4)

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide, identified by its Chemical Abstracts Service number CAS No. 1251576-57-4, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural features and potential applications in pharmaceutical development. The combination of a quinoline moiety and a trimethoxybenzamide group presents a promising scaffold for the design of novel bioactive agents.

The quinoline backbone is well-documented for its role in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents. Quinoline derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for drug discovery. In particular, the 8-substituted quinoline scaffold has shown promise in modulating various biological pathways, including those involved in inflammation and cell proliferation.

The benzamide group appended to the quinoline moiety in N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide further enhances its potential as a pharmacophore. Benzamides are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The trimethoxy substitution pattern on the benzamide ring introduces additional hydrophobicity and electronic properties that can influence the compound's binding affinity and selectivity towards biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide with various protein targets. These studies suggest that the compound may interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. For instance, preliminary docking studies have indicated potential binding interactions with kinases and transcription factors, which are critical regulators of cellular processes.

In vitro experiments have also been conducted to evaluate the biological activity of N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide. These studies have revealed promising results in terms of cytotoxicity against certain cancer cell lines. The compound has demonstrated the ability to induce apoptosis in human leukemia cells while showing relatively low toxicity towards normal cells. This selective cytotoxicity makes it an attractive candidate for further development as an anticancer therapeutic agent.

The synthesis of N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the condensation of 2-hydroxyquinoline with ethyl chloroformate to form the ethoxyquinoline intermediate, followed by reaction with 3,4,5-trimethoxybenzoyl chloride to yield the desired amide derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

The pharmacokinetic properties of N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide are also under investigation to assess its potential as a drug candidate. Preliminary data suggest that the compound exhibits moderate solubility in water and oil-based media, which could facilitate its formulation into various dosage forms. Additionally, studies on its metabolic stability indicate that it may undergo biotransformation via cytochrome P450 enzymes, which could influence its bioavailability and duration of action.

The future development of N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide will likely involve further preclinical studies to evaluate its safety and efficacy in animal models. These studies will provide critical insights into its potential therapeutic applications and help identify any potential side effects or toxicities. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate these findings into clinical trials and ultimately bring this compound to patients who may benefit from it.

In conclusion, N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide (CAS No. 1251576-57-4)

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